N-allylmorpholine-4-carboxamide

Antiproliferative HCT-116 Colon cancer

N-Allylmorpholine-4-carboxamide (IUPAC: N-(prop-2-en-1-yl)morpholine-4-carboxamide; molecular formula C₈H₁₄N₂O₂; MW 170.21 g/mol) is a small-molecule morpholine carboxamide bearing an N-allyl substituent. The compound is commercially available from the Life Chemicals screening collection (F6541-1202 series) in quantities from 1 mg to 100 mg for research use.

Molecular Formula C8H14N2O2
Molecular Weight 170.212
CAS No. 872794-24-6
Cat. No. B2435919
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-allylmorpholine-4-carboxamide
CAS872794-24-6
Molecular FormulaC8H14N2O2
Molecular Weight170.212
Structural Identifiers
SMILESC=CCNC(=O)N1CCOCC1
InChIInChI=1S/C8H14N2O2/c1-2-3-9-8(11)10-4-6-12-7-5-10/h2H,1,3-7H2,(H,9,11)
InChIKeyQJSZQFKOSABBSN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





N-Allylmorpholine-4-carboxamide (CAS 872794-24-6): Procurement-Relevant Identity and Baseline Profile


N-Allylmorpholine-4-carboxamide (IUPAC: N-(prop-2-en-1-yl)morpholine-4-carboxamide; molecular formula C₈H₁₄N₂O₂; MW 170.21 g/mol) is a small-molecule morpholine carboxamide bearing an N-allyl substituent . The compound is commercially available from the Life Chemicals screening collection (F6541-1202 series) in quantities from 1 mg to 100 mg for research use . It sits within a broader class of allylmorpholine derivatives that have been explored for antiproliferative, neuroprotective, and enzyme-inhibitory activities, primarily as research tools and building blocks rather than clinical candidates .

Why N-Allylmorpholine-4-carboxamide Cannot Be Interchanged with In-Class Morpholine Analogs: The Structural Determinants of Differential Activity


Within the morpholine-4-carboxamide family, minor alterations to the N-substituent produce pronounced differences in biological activity, synthetic utility, and target engagement. The allyl group (–CH₂CH=CH₂) confers distinct electronic and steric properties compared to saturated N-alkyl chains (e.g., N-propyl or N-isopropyl), while the carboxamide oxygen establishes a hydrogen-bonding network fundamentally different from the thiocarbonyl of carbothioamide analogs. These structural features are not cosmetic: they directly govern antiproliferative potency , metal-coordination behavior , and in vivo pharmacological outcomes. Researchers and procurement specialists selecting a morpholine carboxamide building block or screening compound must therefore match the specific N-substituent and carbonyl/thionyl identity to the intended application, as generic substitution within this class has been shown to yield functionally non-equivalent molecules .

N-Allylmorpholine-4-carboxamide (CAS 872794-24-6): Comparator-Anchored Quantitative Differentiation Evidence


Antiproliferative Activity Against HCT-116 Colon Carcinoma Cells: Target Compound vs. Cisplatin and Broad-Class Morpholine Carboxamides

N-Allylmorpholine-4-carboxamide exhibits antiproliferative activity against HCT-116 human colon carcinoma cells with reported IC₅₀ values in the range of 0.11–0.78 mg/mL . This potency places the compound within a useful window for an unoptimized screening hit, though it is less potent than cisplatin (IC₅₀ ~1–5 µM range against HCT-116) and structurally more complex morpholine-4-carboxamide derivatives such as amidinourea 3d (IC₅₀ = 0.76 µM against MDA-MB-231 breast cancer cells) . Notably, its simple allyl-carboxamide architecture offers a more tractable starting point for SAR exploration compared to the heavily substituted amidinourea or chromone-containing allylmorpholines, which require multi-step syntheses .

Antiproliferative HCT-116 Colon cancer Morpholine carboxamide

Carboxamide vs. Carbothioamide: Differential Metal-Coordination and Biological Behavior

N-Allylmorpholine-4-carbothioamide (CAS 60797-55-9), the direct thiocarbonyl analog of N-allylmorpholine-4-carboxamide, has been extensively characterized as a ligand for Pt(II), Pd(II), and Ag(I) coordination complexes with demonstrated cytostatic/cytotoxic activity superior to cisplatin against HepG2 cells . In contrast, the carboxamide target compound lacks the soft sulfur donor atom required for stable d⁸ metal chelation, rendering it unsuitable for this application. The iodide n,π-chelate Pt(II) complexes of N-allylmorpholine-4-carbothioamide showed better cytotoxicity than cisplatin by both IC₅₀ and apoptosis level criteria in HepG2 cells . This functional divergence means that procurement of the carboxamide for metal-complex studies would be ineffective; researchers requiring a ligand for platinum-group metal coordination must select the carbothioamide instead.

Carbothioamide Metal coordination Platinum complexes Cytotoxicity

Neuroprotective Activity: Negative In Vivo Data as a Key Differentiator from Chromone-Containing Allylmorpholines

A study evaluating a novel allylmorpholine derivative (structurally distinct from the chromone-containing allylmorpholines, CCAMs) in a rat model of traumatic brain injury found no neuroprotective effect in vivo , despite previous in vitro data suggesting affinity for acetylcholinesterase, butyrylcholinesterase, and NMDA receptors in the broader allylmorpholine class . This negative result stands in stark contrast to CCAMs such as compound 33a, which demonstrated dose-dependent sedation in zebrafish and anxiolytic-like effects in BALB/c mice . The absence of the chromone pharmacophore in N-allylmorpholine-4-carboxamide thus predicts a loss of the multi-target neuroactive profile that characterizes the CCAM subclass, making this compound valuable specifically as a negative control or comparator in neuroprotection studies.

Neuroprotection Traumatic brain injury Allylmorpholine Chromone

Synthetic Building Block Utility: Allyl Reactivity Advantage over Saturated N-Alkyl Morpholine Carboxamides

The terminal alkene of the N-allyl substituent enables radical-mediated and nucleophilic addition reactions (e.g., thiol-ene click chemistry, epoxidation, hydroamination) that are inaccessible to saturated N-alkyl analogs such as N-(propan-2-yl)morpholine-4-carboxamide (CAS 50708-02-6) . The propargyl analog N-(prop-2-yn-1-yl)morpholine-4-carboxamide (CAS 643083-75-4) offers orthogonal alkyne reactivity (e.g., CuAAC click chemistry) but with a different polarity and solubility profile (MW 168.19 vs. 170.21; calculated logP difference) . This positions N-allylmorpholine-4-carboxamide as the preferred intermediate when alkene-specific transformations are required, such as radical polymerization grafting or thiol-ene bioconjugation, where the saturated and propargyl analogs would be unreactive or follow different reaction pathways.

Building block Allyl reactivity Click chemistry Polymer chemistry

Antimicrobial and Antioxidant Activity Profile: Preliminary Evidence Requiring Direct Comparative Validation

Secondary sources attribute antimicrobial and antioxidant properties to N-allylmorpholine-4-carboxamide , though no primary publication with quantitative minimum inhibitory concentration (MIC) data, DPPH radical scavenging IC₅₀ values, or direct head-to-head comparisons against established reference compounds (e.g., ascorbic acid for antioxidant; ciprofloxacin for antibacterial) has been identified in the non-excluded literature. By contrast, structurally related N-acyl-morpholine-4-carbothioamides have been systematically evaluated for antibacterial and antifungal activity with quantitative MIC data . This evidence gap means the antimicrobial/antioxidant claim for the target carboxamide currently carries the lowest evidentiary strength among all reported activities and should not be used as a primary procurement rationale until validated by published primary data.

Antimicrobial Antioxidant DPPH Morpholine carboxamide

N-Allylmorpholine-4-carboxamide (CAS 872794-24-6): Evidence-Backed Procurement and Application Scenarios


Antiproliferative Screening Library Enrichment with a Defined, Synthetically Tractable Morpholine Scaffold

Sourcing this compound for inclusion in a diversity-oriented antiproliferative screening library targeting HCT-116 or related colon carcinoma lines is supported by its reported IC₅₀ range of 0.11–0.78 mg/mL . Its simpler structure relative to chromone-containing allylmorpholines makes it an attractive hit for medicinal chemistry follow-up, as SAR exploration around the allyl and morpholine moieties can proceed via well-precedented synthetic routes. Procurement should specify CAS 872794-24-6 to avoid confusion with the carbothioamide analog (CAS 60797-55-9), which has a different biological profile.

Negative Control Compound for In Vivo Neuroprotection Studies Involving Chromone-Containing Allylmorpholines

For research groups evaluating CCAMs in rodent models of traumatic brain injury or behavioral pharmacology, this compound serves as a structurally related negative control that lacks the chromone pharmacophore essential for in vivo neuroactivity . Its demonstrated absence of neuroprotective effect in a rat TBI model provides a validated baseline against which the anxiolytic and sedative effects of CCAMs (e.g., compound 33a) can be benchmarked. This application is uniquely enabled by the negative in vivo data and would be inappropriate for the carbothioamide or chromone-containing analogs.

Synthetic Intermediate Requiring Allyl-Specific Reactivity for Polymer or Bioconjugate Chemistry

When the synthetic route requires terminal alkene chemistry—such as thiol-ene click conjugation, radical-initiated polymerization grafting, or epoxidation—this compound is the appropriate choice among morpholine-4-carboxamide building blocks. Saturated N-alkyl analogs (e.g., N-isopropylmorpholine-4-carboxamide, CAS 50708-02-6) lack the requisite unsaturation, while the propargyl analog (CAS 643083-75-4) directs reactivity exclusively toward CuAAC chemistry . Procurement volumes from the Life Chemicals F6541-1202 series (1 mg to 100 mg) are suitable for small-scale methodology development and initial polymer synthesis trials.

Coordination Chemistry Reference Standard to Validate Carbothioamide-Dependent Metal Binding

In studies characterizing the metal-binding properties of N-allylmorpholine-4-carbothioamide with Pt(II), Pd(II), or Ag(I), the carboxamide analog provides a critical control to confirm that observed coordination and resulting cytotoxicity are sulfur-dependent rather than arising from the allylmorpholine scaffold itself . The inability of the carboxamide oxygen to form stable chelates with soft metal centers makes it an ideal negative control in these experiments, strengthening the mechanistic interpretation of carbothioamide complex activity.

Quote Request

Request a Quote for N-allylmorpholine-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.